molecular formula C20H18ClN3O6S B2512676 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 922020-21-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2512676
CAS No.: 922020-21-1
M. Wt: 463.89
InChI Key: JXKGCVULRFKYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic organic compound provided for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates multiple pharmacophores known for their biological activity. The compound features a 1,3,4-oxadiazole core, a five-membered heterocycle recognized as a privileged scaffold in drug discovery. Recent studies have shown that 1,3,4-oxadiazole derivatives bearing a benzo[d][1,3]dioxole moiety, such as 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine, demonstrate promising anticancer activity in biological evaluations . The inclusion of a 4-chlorophenylsulfonyl group adds potential for modulating the compound's physicochemical properties and biological interactions, such as enzyme inhibition. This combination of structural features makes it a valuable candidate for researchers investigating new therapeutic agents, particularly in oncology, as well as for studying enzyme kinetics and receptor binding. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O6S/c21-14-4-6-15(7-5-14)31(26,27)9-1-2-18(25)22-20-24-23-19(30-20)11-13-3-8-16-17(10-13)29-12-28-16/h3-8,10H,1-2,9,11-12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKGCVULRFKYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural components of this compound suggest it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole : Known for its antioxidant properties.
  • Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
  • Chlorophenyl sulfonamide moiety : Often linked to antibacterial activity.

This combination of features positions it as a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Growth Inhibition : A series of compounds containing the benzo[d][1,3]dioxole moiety showed potent growth inhibition against various cancer cell lines. In one study, IC50 values for similar compounds were reported as low as 2 µM against HeLa and A549 cell lines, indicating strong antiproliferative activity .
Compound NameCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C16MCF72.55 ± 0.34

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathway activation .

The proposed mechanisms for the anticancer activity include:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
  • Apoptosis Induction : Studies indicated that these compounds can trigger apoptosis through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of related compounds:

  • Broad-Spectrum Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25

This suggests potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

Several case studies highlight the biological activities of compounds similar to this compound:

  • Antitumor Evaluation : A study synthesized a series of N-benzenesulfonyl derivatives and evaluated their antitumor activities against various cancer cell lines. The results indicated that modifications in the structure could enhance potency significantly .
  • Antimicrobial Studies : Research on benzodioxole-containing compounds revealed their effectiveness against multi-drug resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown promise in anticancer research. Similar compounds with the benzo[d][1,3]dioxole moiety have been designed and synthesized for their ability to inhibit cancer cell proliferation. For instance, derivatives featuring oxadiazole rings have demonstrated significant cytotoxicity against various cancer cell lines, including CCRF-CEM and MIA PaCa-2, with IC50 values indicating effective inhibition at micromolar concentrations.

Mechanism of Action : The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation or induce apoptosis through various signaling pathways. Further studies are required to elucidate these mechanisms fully.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide. Research indicates that such compounds exhibit activity against Gram-positive bacteria and fungi like Candida albicans. The incorporation of sulfonamide groups has been linked to enhanced antibacterial properties due to their ability to interfere with bacterial folic acid synthesis .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies involving aquatic models like Daphnia magna have shown varying degrees of toxicity among similar compounds. Some derivatives exhibited low toxicity while maintaining significant antimicrobial activity, suggesting a potential for therapeutic applications without severe side effects .

Synthesis and Structural Variations

The synthesis of this compound typically involves multiple synthetic routes that include the formation of the oxadiazole ring and subsequent modifications to introduce the sulfonamide group. Common reagents may include benzo[d][1,3]dioxole derivatives and chlorinated phenylsulfonamides.

Synthetic Routes Overview

StepReaction TypeKey Reagents
1Formation of oxadiazoleBenzo[d][1,3]dioxole derivative
2Sulfonamide coupling4-Chlorobenzenesulfonamide
3Final purificationChromatography techniques

Case Studies

Case Study 1 : A study investigated the anticancer effects of similar benzo[d][1,3]dioxole derivatives on human leukemia cells. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to parent compounds.

Case Study 2 : Another investigation focused on the antimicrobial efficacy of sulfonamide-containing derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antibiotics .

Chemical Reactions Analysis

1.1. Formation of 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of diacylhydrazides under dehydrating conditions . For example:

  • Precursor : A diacylhydrazide derived from benzo[d] dioxole-5-carboxylic acid.

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous conditions.

  • Mechanism : Cyclodehydration eliminates water, forming the oxadiazole ring .

StepReagent/ConditionIntermediateYield (%)Reference
1POCl₃, refluxDiacylhydrazide70–85

1.3. Sulfonylation of Butanamide Chain

The 4-((4-chlorophenyl)sulfonyl)butanamide group is synthesized via sulfonylation:

  • Reagent : 4-Chlorobenzenesulfonyl chloride.

  • Base : Triethylamine (TEA) in dichloromethane (DCM) .

  • Mechanism : Sulfonylation of a butanamine intermediate followed by amidation.

StepReagent/ConditionIntermediateYield (%)Reference
3TEA, DCM, 0°C → RTSulfonylated butanamide80–90

2.1. Amide Coupling

The final amide bond is formed via coupling the sulfonylated butanoic acid with the oxadiazole amine:

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

  • Solvent : DMF or THF.

ParameterValue
Temperature0°C → RT
Reaction Time12–24 h
Yield65–80%

2.2. Hydrolysis and Stability

The sulfonyl group and oxadiazole ring exhibit stability under acidic/basic conditions:

  • Hydrolysis : The oxadiazole ring remains intact in pH 2–10 but degrades in concentrated HCl/NaOH .

  • Thermal Stability : Stable up to 200°C (DSC analysis) .

Side Reactions and Byproducts

  • Over-Sulfonylation : Excess sulfonyl chloride may lead to disulfonation.

  • Incomplete Cyclization : Unreacted diacylhydrazide observed in TLC .

  • Oxidation : Benzo[d] dioxole may oxidize to quinone under strong oxidizing agents .

Analytical Characterization

  • NMR : Distinct signals for benzodioxole protons (δ 6.8–7.2 ppm), sulfonyl group (δ 3.1–3.3 ppm), and oxadiazole ring (δ 8.5–9.0 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 504.2 [M+H]⁺ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide , differing primarily in substituents and heterocyclic cores. Key differences are highlighted in Table 1 and discussed in detail below.

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight CAS No. Source
Target Compound 1,3,4-oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl, 4-chlorophenylsulfonyl Not Provided Not Provided Not Provided
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-thiadiazole 4-chlorobenzyl, 2-methylphenoxy C₂₀H₂₀ClN₃O₂S 413.9 329227-44-3
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide 1,3,4-oxadiazole Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenylsulfonyl C₂₀H₁₉N₃O₇S 445.4 922119-06-0
4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide 1,3,4-oxadiazole 3,4,5-trimethoxyphenyl, 4-chlorophenylsulfonyl C₂₁H₂₂ClN₃O₇S 495.9 941951-04-8
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-thiadiazole 4-chlorobenzylsulfanyl, dimethylsulfamoyl C₁₈H₁₆ClN₅O₂S₃ 481.0 571954-39-7

Core Heterocycle Variations

  • Oxadiazole vs. Thiadiazole : The replacement of oxygen with sulfur in the heterocycle (e.g., thiadiazole in vs. oxadiazole in ) alters electronic properties. Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, while oxadiazoles are more electronegative, favoring hydrogen bonding .

Substituent Effects on Bioactivity

  • Halogen vs. Methoxy : Chlorine (in the target compound and ) improves lipophilicity and membrane permeability, whereas methoxy groups (as in ) may reduce toxicity and improve pharmacokinetics .

Molecular Weight and Solubility

  • The trimethoxyphenyl-substituted compound has the highest molecular weight (495.9 g/mol) due to three methoxy groups, likely reducing aqueous solubility. In contrast, the methoxy-sulfonyl derivative (445.4 g/mol) may exhibit better solubility despite similar lipophilicity.

Research Findings and Implications

  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) have demonstrated activity against Gram-positive bacteria, attributed to sulfur’s role in disrupting cell membranes . The target compound’s oxadiazole core may offer similar efficacy with reduced cytotoxicity.
  • Enzyme Inhibition : Sulfonyl groups in oxadiazoles (e.g., ) are often associated with cyclooxygenase (COX) or histone deacetylase (HDAC) inhibition, suggesting anti-inflammatory or anticancer applications .
  • Structural Optimization : The benzo[d][1,3]dioxolyl group in the target compound could mimic catechol structures, enhancing binding to receptors like adrenergic or dopamine receptors .

Preparation Methods

Synthesis of Benzo[d]dioxol-5-ylmethyl Intermediate

The benzo[d]dioxol-5-ylmethyl group is typically derived from piperonyl alcohol or its derivatives. A common approach involves the alkylation of 4-methylaniline with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions. For example, N-(benzo[d]dioxol-5-ylmethyl)-4-methylaniline (CID 675106) is synthesized via nucleophilic substitution using potassium carbonate in acetone at reflux. The product is purified via recrystallization from ethanol, yielding a crystalline solid with a molecular weight of 241.28 g/mol.

Key reaction parameters :

  • Solvent: Acetone
  • Base: Potassium carbonate
  • Temperature: 80°C (reflux)
  • Yield: ~75% (estimated from analogous reactions)

Formation of 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclization of acylhydrazides. In a representative protocol, N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide undergoes cyclodehydration using triphenylphosphine (PPh₃), triethylamine (Et₃N), and carbon tetrachloride (CCl₄) in acetonitrile at 100°C for 1 hour. For the target compound, the benzodioxolylmethyl-substituted hydrazide intermediate is similarly treated to yield 5-(benzo[d]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine.

Optimized conditions :

  • Reagents: PPh₃ (1.2 equiv), Et₃N (2.0 equiv), CCl₄ (1.5 equiv)
  • Solvent: Acetonitrile
  • Temperature: 100°C
  • Reaction time: 1–2 hours
  • Yield: 68–72%

Sulfonylation of Butanamide Side Chain

The 4-((4-chlorophenyl)sulfonyl)butanamide moiety is introduced via sulfonation and subsequent amidation. First, 4-chlorobenzenesulfonyl chloride reacts with γ-aminobutyric acid (GABA) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The resulting 4-((4-chlorophenyl)sulfonyl)butanoic acid is activated with thionyl chloride (SOCl₂) and coupled to the oxadiazole amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Critical steps :

  • Sulfonation :
    • Substrate: GABA (1.0 equiv)
    • Sulfonating agent: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
    • Base: DIPEA (2.5 equiv)
    • Solvent: DCM, 0°C → room temperature
    • Yield: 85%
  • Amide Coupling :
    • Carboxylic acid activation: SOCl₂ (2.0 equiv), reflux, 2 hours
    • Coupling reagents: EDC (1.2 equiv), HOBt (1.2 equiv)
    • Solvent: DMF, room temperature, 12 hours
    • Yield: 78%

Final Assembly and Characterization

The oxadiazole amine (from Step 2) reacts with the activated 4-((4-chlorophenyl)sulfonyl)butanoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. After quenching with aqueous sodium bicarbonate, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Characterization data :

  • Melting point : 162–164°C (predicted via analog comparison)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, benzodioxole-H), 6.85 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.78 (d, J = 8.0 Hz, 1H, benzodioxole-H), 4.32 (s, 2H, CH₂), 3.21 (t, J = 7.2 Hz, 2H, SO₂CH₂), 2.45 (t, J = 7.2 Hz, 2H, CONHCH₂), 1.92 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₂)
  • MS (ESI) : m/z 546.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Benzo[d]dioxole K₂CO₃, acetone, reflux 75 98
Oxadiazole formation PPh₃/Et₃N/CCl₄, 100°C 70 95
Sulfonylation DIPEA, DCM, 0°C → rt 85 97
Amide coupling EDC/HOBt, DMF, rt 78 96
Final assembly THF, column chromatography 65 99

Challenges and Optimization Strategies

  • Oxadiazole Cyclization :

    • Triphenylphosphine-mediated cyclization offers higher yields compared to traditional H₂SO₄ methods but requires strict anhydrous conditions.
    • Substituting CCl₄ with trichloroacetonitrile reduces toxicity without compromising efficiency.
  • Sulfonylation Side Reactions :

    • Over-sulfonation is mitigated by slow addition of sulfonyl chloride at 0°C.
  • Amide Bond Stability :

    • Use of HOBt suppresses racemization during coupling.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution and cyclization reactions .
  • Temperature : Reactions involving oxadiazole ring formation typically require 60–80°C to achieve cyclization while minimizing side products .
  • Catalysts/Additives : Triethylamine (TEA) or sodium hydride (NaH) is used to deprotonate intermediates, facilitating amide bond formation .
    Key validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC .

Q. How is the compound structurally characterized to confirm its identity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., sulfonyl, oxadiazole, benzo[d][1,3]dioxole) and confirm regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for understanding stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogs?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Varied assay conditions : Standardize cytotoxicity assays (e.g., MTT ) using consistent cell lines (e.g., HeLa, A549) and incubation times .
  • Structural modifications : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on bioactivity using SAR studies .
    Recommendation : Validate conflicting data via orthogonal assays (e.g., apoptosis via dual AO/EB staining ).

Q. How is the compound’s mechanism of action investigated in cancer cells?

  • Apoptosis induction : Use flow cytometry (FACS) with Annexin V/PI staining to quantify apoptotic populations .
  • Cell cycle analysis : Hoechst 33342 staining identifies phase-specific arrests (e.g., S/G2-M arrest in HeLa cells via compound C27 ).
  • Target identification : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors (e.g., SYK inhibition ).

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption and BBB penetration .

Experimental Design & Data Interpretation

Q. How to design a SAR study for this compound’s derivatives?

  • Core modifications : Synthesize analogs with substitutions on the benzo[d][1,3]dioxole (e.g., methyl, nitro) and oxadiazole (e.g., thiadiazole replacement) .
  • Bioisosteric replacements : Replace the sulfonyl group with phosphonate or carbonyl to assess target binding .
    Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Q. What analytical techniques validate synthetic intermediates?

  • FT-IR spectroscopy : Confirm functional groups (e.g., C=O stretch in butanamide at ~1650 cm1^{-1}) .
  • Elemental analysis : Ensure <0.4% deviation from theoretical C/H/N/S values .
  • Single-crystal XRD : Resolve ambiguous regiochemistry in oxadiazole intermediates .

Comparative & Translational Research

Q. How does this compound compare to structurally related anticancer agents?

  • Activity profile : Analog C27 (IC50_{50} = 2.07 μM against HeLa) outperforms simpler oxadiazoles lacking the benzo[d][1,3]dioxole group .
  • Toxicity : Lower cytotoxicity in non-cancerous cell lines (e.g., HEK293) vs. thiadiazole derivatives .
    Key advantage : Enhanced metabolic stability due to electron-withdrawing sulfonyl groups .

Q. What are the challenges in scaling up synthesis for preclinical trials?

  • Purification : Replace column chromatography with recrystallization (ethanol/DMF mixtures) for cost-effective scaling .
  • Yield optimization : Use flow chemistry to improve oxadiazole cyclization efficiency (>80% yield) .

Data Reproducibility & Validation

Q. How to address variability in biological assay results?

  • Standardized protocols : Adhere to NIH guidelines for cell culture (e.g., passage number, serum batch) .
  • Positive controls : Include cisplatin or doxorubicin in cytotoxicity assays to benchmark activity .
    Documentation : Publish raw NMR/MS data in open-access repositories (e.g., PubChem ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.